molecular formula C16H18N2O2 B5694887 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide

2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide

Cat. No. B5694887
M. Wt: 270.33 g/mol
InChI Key: KITVTIADSIBSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.

Mechanism of Action

2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide works by activating the STING (stimulator of interferon genes) pathway, which is a key regulator of the immune response. When 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide binds to the STING receptor, it triggers a series of signaling events that lead to the production of interferons and other cytokines. These cytokines then activate the immune system, leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to induce the production of nitric oxide, which plays a key role in the regulation of blood flow and blood pressure. 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of a variety of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide is that it has been extensively studied in preclinical models, and has been shown to have potent anti-tumor activity. However, there are also some limitations to its use in lab experiments. For example, 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a narrow therapeutic window, and can be toxic at high doses. Additionally, there is limited clinical data on the safety and efficacy of 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide in humans, which may limit its use in clinical trials.

Future Directions

There are a number of future directions for research on 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide. One area of interest is the development of new analogs of 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide that may have improved efficacy and safety profiles. Another area of interest is the use of 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research on the use of 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide in the treatment of other diseases, such as inflammatory bowel disease and autoimmune disorders.
Conclusion:
2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide is a synthetic compound that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the activation of the STING pathway, which leads to the production of cytokines and the destruction of cancer cells. While there are some limitations to its use in lab experiments, there are also a number of future directions for research on 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide, including the development of new analogs and the use of 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide in combination with other cancer treatments.

Synthesis Methods

2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide can be synthesized through a multistep process that involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride, followed by the reaction of the resulting intermediate with pyridine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, and prostate cancer. 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide works by activating the immune system and inducing the production of cytokines, which in turn stimulate the destruction of cancer cells.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-3-4-13(2)15(9-12)20-11-16(19)18-10-14-5-7-17-8-6-14/h3-9H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITVTIADSIBSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

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